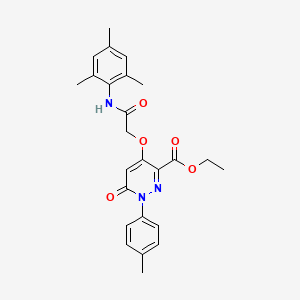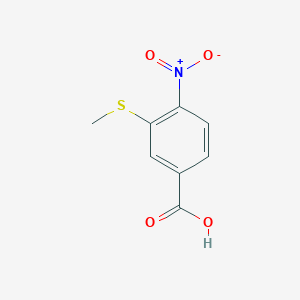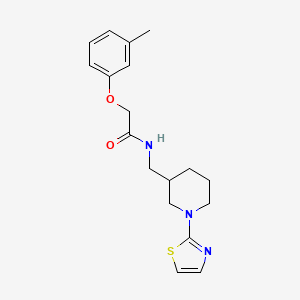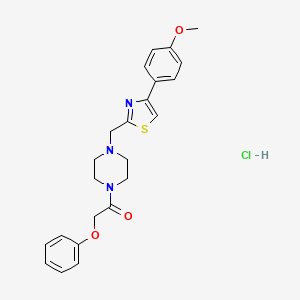
Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate” is a chemical compound with the molecular formula C13H16FNO2 . It has a molecular weight of 237.12 . The IUPAC name for this compound is “methyl 2-[cyclopropyl-[(4-fluorophenyl)methyl]amino]acetate” and its SMILES representation is "COC(=O)CN(CC1=CC=C(C=C1)F)C2CC2" .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate” were not found, the compound might be synthesized using methods similar to those used for other boronic esters. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This method involves a radical approach and has been applied to various alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate” can be represented by the SMILES string "COC(=O)CN(CC1=CC=C(C=C1)F)C2CC2" . This indicates that the compound contains a methyl ester group (COC(=O)), a cyclopropyl group (C2CC2), and a 4-fluorobenzyl group (CC1=CC=C(C=C1)F).Physical And Chemical Properties Analysis
“Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate” has a molecular weight of 237.27 . It is recommended to be stored sealed in a dry place at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate and its derivatives have been explored for their reactivity and potential in synthesis. For instance, derivatives of methyl 2-cyclopropyl-2-diazoacetate, which can be related to the core structure of interest, have been synthesized from acetylcyclopropane and further explored for their reactivity through copper or rhodium-catalyzed dediazoniation and 1,3-dipolar cycloaddition, yielding pyrazolinecarboxylates and cyclopropyl-substituted derivatives (Prokopenko et al., 2007).
Anticancer Activity
The exploration of novel antitumor compounds has led to the synthesis of amino acid prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating significant antitumor properties. These prodrugs, designed to overcome limitations due to drug lipophilicity, have shown promising preclinical results in the inhibition of tumor growth, indicating the potential use of methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate derivatives in cancer treatment (Bradshaw et al., 2002).
Photopolymerization Catalyst
Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate and related compounds have found applications in materials science, particularly in the development of photoinitiators for nitroxide-mediated photopolymerization (NMP). A novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, similar in structure to methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate, has been demonstrated as an efficient photoiniferter for the polymerization of n-butyl acrylate, showcasing the utility of these compounds in advanced polymer synthesis (Guillaneuf et al., 2010).
Bioactivity and Drug Synthesis
The exploration of bioactive compounds has led to the synthesis of various fluorine compounds containing isoxazolylamino and phosphonate groups, derived from methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate. These compounds have shown moderate anticancer activity, demonstrating the potential of methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate derivatives in drug discovery and development (Song et al., 2005).
Propiedades
IUPAC Name |
methyl 2-[cyclopropyl-[(4-fluorophenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-13(16)9-15(12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDNSPDSZOBZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=C(C=C1)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)





![[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2712185.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)
![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)